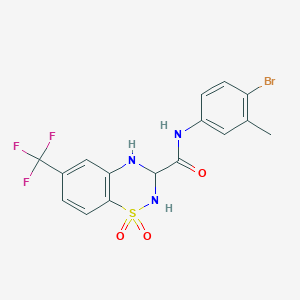

N-(4-bromo-3-methylphenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

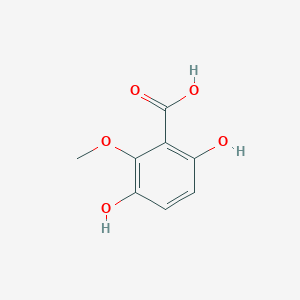

The compound "N-(4-bromo-3-methylphenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide" is a derivative of the benzothiadiazine class, which is known for its pharmacological properties, particularly in the realm of analgesic and anti-inflammatory activities. The structure of benzothiadiazine derivatives has been extensively studied due to their biological relevance and potential therapeutic applications.

Synthesis Analysis

The synthesis of benzothiadiazine derivatives often involves the acylation of amines with reactive intermediates such as imidazolides. For instance, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides was achieved by reacting aminopyridines with 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid imidazolide, although the presence of a sulfo group can sometimes hinder the reaction with sterically hindered amines . Additionally, novel synthetic routes have been developed for related compounds, such as the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides .

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives is characterized by the presence of a benzothiazine ring system, which can adopt various conformations. X-ray diffraction analysis has been used to confirm the structure of synthesized compounds, revealing that the carbonyl and sulfo groups can occupy different positions relative to the benzothiazine bicycle . The crystal structure of related compounds, such as N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is stabilized by extensive intramolecular hydrogen bonds, with the thiazine rings adopting half-chair conformations .

Chemical Reactions Analysis

Benzothiadiazine derivatives can undergo various chemical reactions, including cyclodehydration and reactions with isocyanates to form new heterocyclic ring systems . The reactivity of these compounds can also be harnessed for catalytic applications, as demonstrated by the use of N-bromo sulfonamide reagents derived from benzothiadiazine for the synthesis of xanthene derivatives and naphthol derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives are influenced by their molecular and crystal structures. For example, polymorphic modifications of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide resulted in different crystal forms with identical molecular structures but varying biological properties . The crystal habitus, such as sticks, plates, or blocks, can significantly affect the drug's analgesic activity, acute toxicity, and potential for causing gastric damage .

Applications De Recherche Scientifique

Pharmacological Activity

The compound has been studied for its pharmacological activity, particularly its impact on smooth muscle tissues. Research by Khelili et al. (2012) found that derivatives of this compound demonstrated significant myorelaxant activity, especially on uterine smooth muscle, without notably affecting insulin secretion or vascular myogenic activity. This indicates potential selectivity towards uterine smooth muscle, which may be relevant for conditions involving smooth muscle contraction (Khelili et al., 2012).

Catalytic Applications

The compound has catalytic properties useful in organic synthesis. Khazaei et al. (2015) reported the use of a related N-bromo sulfonamide reagent for the preparation of various organic compounds, highlighting its efficiency as a catalyst in organic reactions. Such applications suggest the utility of this class of compounds in facilitating chemical transformations, potentially offering new pathways for the synthesis of complex organic molecules (Khazaei et al., 2015).

Crystal Packing and Intermolecular Interactions

The compound's crystal structure and intermolecular interactions were analyzed through Hirshfeld surface analysis by Fabbiani et al. (2007). This research provides insights into the solid-state characteristics of the compound, which is crucial for understanding its stability, formulation, and potential pharmaceutical applications (Fabbiani et al., 2007).

Synthesis and Chemical Reactivity

Further research has explored the synthesis and chemical reactivity of this compound and its derivatives. For instance, a novel synthesis method using samarium diiodide was reported, which is significant for developing more efficient and environmentally friendly synthetic routes for such compounds (Zhong & Zhang, 2000). Another study investigated the base-induced rearrangement reactions of similar compounds, providing valuable knowledge about their chemical behavior and potential in synthetic chemistry (Gyűjtő et al., 2020).

Propriétés

IUPAC Name |

N-(4-bromo-3-methylphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrF3N3O3S/c1-8-6-10(3-4-11(8)17)21-15(24)14-22-12-7-9(16(18,19)20)2-5-13(12)27(25,26)23-14/h2-7,14,22-23H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSURIXLLNUJLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2NC3=C(C=CC(=C3)C(F)(F)F)S(=O)(=O)N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-3-methylphenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2504594.png)

![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2504597.png)

![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)

![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2504603.png)

![7-(4-fluorophenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2504611.png)

![4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine](/img/no-structure.png)

![2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2504615.png)